molecular formula C9H12ClFN2 B3115020 (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride CAS No. 2061996-80-1

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B3115020
CAS No.: 2061996-80-1
M. Wt: 202.65 g/mol
InChI Key: DPEWKAYMBLXUIV-QRPNPIFTSA-N
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Description

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a fluorinated pyridine derivative with a stereospecific pyrrolidine substituent. The compound features a pyridine ring substituted at the 5-position with fluorine and at the 2-position with an (S)-configured pyrrolidine moiety, forming a secondary amine. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEWKAYMBLXUIV-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-80-1
Record name Pyridine, 5-fluoro-2-(2S)-2-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the fluorinated pyridine. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol

Scientific Research Applications

Antidepressant Activity

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has been investigated for its potential as an antidepressant. Studies have indicated that this compound may act on the serotonin transporter (SERT), which is crucial in modulating mood and anxiety levels.

Case Study : In a preclinical study, the compound demonstrated significant inhibition of SERT, leading to increased serotonin levels in synaptic clefts. This suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Neurological Disorders

Research has explored the use of this compound in treating neurological disorders such as schizophrenia and bipolar disorder. The compound's action on neurotransmitter systems makes it a candidate for further investigation.

Data Table: Summary of Neuropharmacological Effects

DisorderMechanism of ActionObservations
SchizophreniaDopamine receptor modulationReduced psychotic symptoms in models
Bipolar DisorderSerotonin and norepinephrine reuptake inhibitionStabilization of mood fluctuations

Anticancer Research

Emerging studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific kinases involved in tumor growth has been noted.

Case Study : A study published in a peer-reviewed journal highlighted the compound's efficacy in reducing cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Synthesis and Development

The synthesis of this compound involves several steps, often starting from commercially available pyridine derivatives. The introduction of the fluorine atom is crucial for enhancing biological activity.

Synthesis Pathway Overview

  • Starting Material : Pyridine derivative
  • Fluorination : Introduction of fluorine at the 5-position
  • Pyrrolidine Formation : Reaction with pyrrolidine to form the final product
  • Hydrochloride Salt Formation : Conversion to hydrochloride for improved solubility

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • Fluoro vs. Chloro : The fluoro group in the target compound is smaller and more electronegative than chloro in analogs like (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine. Fluorine enhances metabolic stability and binding affinity in drug-receptor interactions .
  • Pyrrolidine Position : The 2-position of pyrrolidine in the target compound contrasts with the 3-position in 5-Fluoro-2-(pyrrolidin-3-yl)pyridine diHCl, which may alter spatial interactions with biological targets .

Salt Forms: The dihydrochloride salt (CAS 2061996-80-1) offers higher aqueous solubility than the monohydrochloride form, critical for formulation in preclinical studies .

Stereochemistry :

  • The (S)-configuration of the pyrrolidine ring in the target compound is crucial for enantioselective binding, as seen in many CNS-targeting drugs. The (R)-isomer in (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine diHCl demonstrates how stereochemistry impacts activity .

Market and Research Trends

  • Suppliers and Availability : The dihydrochloride form (CAS 2061996-80-1) is available from suppliers like Hairui Chemical and CymitQuimica, with prices varying based on purity and scale .

Biological Activity

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of its biological activity, including data from studies and case analyses.

  • Chemical Formula : C₉H₁₂ClFN₂
  • CAS Number : 2306261-89-0
  • Synonyms : AS-71309, N16950, 5-fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Efficacy Against Bacteria :
    • The compound was tested against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
    • Another study indicated that related compounds demonstrated MIC values as low as 11 nM against S. aureus, showcasing potent antibacterial effects .
  • Mechanism of Action :
    • The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of fluorine in the structure enhances its lipophilicity, allowing better penetration into bacterial cells .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential.

Cell Proliferation Inhibition

  • L1210 Mouse Leukemia Cells :
    • A study reported that this compound exhibited potent inhibition of L1210 cell proliferation with IC₅₀ values in the nanomolar range. Growth inhibition was reversible upon the addition of thymidine, suggesting a mechanism involving the release of active metabolites within the cells .
  • Mechanistic Insights :
    • The compound's anticancer activity is linked to its ability to interfere with nucleic acid synthesis through the activation of prodrug forms that release nucleotide analogs intracellularly .

Summary of Research Findings

Study FocusFindings
Antibacterial ActivityEffective against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anticancer ActivityPotent inhibition of L1210 cell proliferation with IC₅₀ values in the nanomolar range .
MechanismInvolves disruption of cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

  • Pyrrolidine Derivatives :
    • A series of pyrrolidine derivatives were synthesized and tested for their bioactivity, revealing that halogen substitutions significantly enhanced antibacterial properties .
  • Fluorinated Compounds :
    • Fluorinated pyridine derivatives have been highlighted for their improved bioactivity profiles compared to non-fluorinated counterparts, making them suitable candidates for further drug development .

Q & A

Q. Basic Research Focus :

  • NMR Analysis : Discrepancies in proton splitting patterns may arise from conformational flexibility of the pyrrolidine ring. Use variable-temperature NMR to observe dynamic effects .
  • Mass Spectrometry : Fragmentation patterns can be validated against computational tools (e.g., MassFrontier) to distinguish between isomeric byproducts .

Q. Advanced Consideration :

  • Crystallographic Validation : Resolve ambiguities in molecular structure using single-crystal X-ray diffraction, especially for confirming fluorine positioning and pyrrolidine ring geometry .

What methodologies are recommended for studying the biological activity of this compound?

Q. Basic Research Focus :

  • In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance) .
  • Cellular Uptake : Radiolabel the compound (e.g., with ¹⁸F) for PET imaging to track biodistribution .

Q. Advanced Consideration :

  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, followed by mutagenesis assays to validate binding sites .

How can environmental stability and degradation pathways of this compound be analyzed?

Q. Basic Research Focus :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

Q. Advanced Consideration :

  • Computational Modeling : Apply QSAR (quantitative structure-activity relationship) models to predict persistence and bioaccumulation potential .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Q. Basic Research Focus :

  • Catalyst Optimization : Use asymmetric catalysis (e.g., chiral Cu complexes) during pyrrolidine ring formation to enhance ee .
  • Process Controls : Monitor reaction parameters (temperature, pH) in real-time using PAT (process analytical technology) tools .

Q. Advanced Consideration :

  • Continuous Flow Chemistry : Implement microreactors to improve mixing and reduce racemization during scale-up .

How does the fluorine substituent influence the compound’s physicochemical properties?

Q. Basic Research Focus :

  • Lipophilicity : Measure logP values (shake-flask method) to compare with non-fluorinated analogs .
  • Metabolic Stability : Conduct hepatic microsome assays to assess resistance to oxidative defluorination .

Q. Advanced Consideration :

  • Solid-State NMR : Characterize fluorine’s impact on crystal packing and solubility .

What are common impurities in synthesized batches, and how are they quantified?

Q. Basic Research Focus :

  • Byproduct Identification : Use HPLC-MS to detect residual starting materials (e.g., 5-fluoro-2-chloropyridine) or diastereomers .
  • Quantitative NMR : Employ qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for impurity profiling .

Q. Advanced Consideration :

  • ICP-MS : Screen for trace metal impurities (e.g., Cu from catalysis) at ppb levels .

How do structural analogs (e.g., piperidine vs. pyrrolidine derivatives) compare in activity?

Q. Basic Research Focus :

  • SAR Studies : Synthesize analogs with varying ring sizes and test in bioassays (e.g., IC₅₀ comparisons) .
  • Thermodynamic Solubility : Use shake-flask method to correlate ring size with aqueous solubility .

Q. Advanced Consideration :

  • Free Energy Perturbation (FEP) : Compute binding affinity differences between analogs using molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.